molecular formula C8H16N2O2S B1406111 (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine CAS No. 1568016-77-2

(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine

Cat. No. B1406111
M. Wt: 204.29 g/mol
InChI Key: LMEOXMMDJCQBBK-ZETCQYMHSA-N
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Description

(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine, commonly referred to as CSMP, is a synthetic compound that has been used in various scientific research applications. It is a cyclic sulfonamide derivative of piperazine, and is used as a reagent in organic synthesis. CSMP is known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been used in the study of enzyme mechanisms, as well as in the development of new drugs and therapies.

Scientific Research Applications

Polyelectrolyte Behavior in Copolymers

One of the applications of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine, or similar compounds, is in the study of polyelectrolytes. The behavior of polyelectrolytes and chelating polymers in ultrafiltration is a topic of interest. Copolymers of 2-acrylamido-2-methyl-propanesulfonic acid and N-acryloyl-N-methylpiperazine have been studied to understand their interaction patterns with divalent metal ions. Such research can lead to differentiations between polymers based on their interactions and behaviors (Rivas & Moreno‐Villoslada, 2001).

Molecular Structure and Interaction Analysis

The composition and structure of the 2-methylpiperazine-carbon disulfide complex have been analyzed. This research is significant in understanding the molecular interactions and compositions of similar compounds, which can be fundamental in developing new materials or understanding chemical processes (Nishimura & Kinugasa, 1969).

Supramolecular Architecture

Multi-component hydrogen-bonding salts formed from 1-methylpiperazine and aromatic carboxylic acids have been studied, highlighting the importance of hydrogen-bond interactions in creating diverse 3D net supramolecular architectures. This research sheds light on the potential applications of these structures in various fields, including material science and molecular engineering (Yang et al., 2015).

Catalyst Applications

1,4-Disulfopiperazine-1,4-diium chloride has been employed as an efficient ionic catalyst in the synthesis of various compounds, demonstrating the versatility of piperazine derivatives in catalysis. Such applications are crucial in organic chemistry, particularly in enhancing reaction rates and yields (Shirini et al., 2017).

Protein Kinase Inhibition and Apoptosis Induction

Compounds similar to (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine have been studied for their role in inhibiting protein kinases and inducing apoptosis in certain cell lines. This research can have implications in understanding cellular mechanisms and developing therapeutic strategies (Ronca et al., 1997).

properties

IUPAC Name

(2S)-1-cyclopropylsulfonyl-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-7-6-9-4-5-10(7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEOXMMDJCQBBK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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